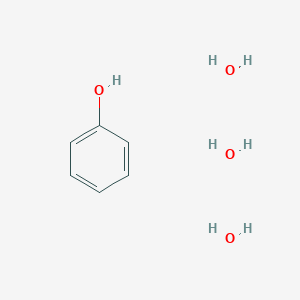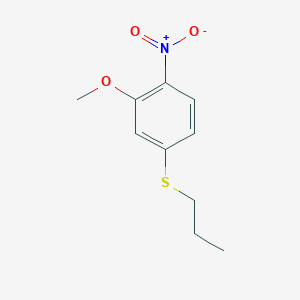![molecular formula C21H26O2 B14271200 4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol CAS No. 138939-15-8](/img/structure/B14271200.png)
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol is an organic compound with the molecular formula C15H16O3. It is also known by its common name, 5-hydroxybisphenol A. This compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a benzene ring with two hydroxyl groups at the 1 and 2 positions. The compound has a molecular weight of 244.286 g/mol and a density of 1.233 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol typically involves the reaction of bisphenol A with catechol under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A (BPA): A well-known compound with similar structural features but lacking the cyclohexyl group.
Catechol-BPA: A derivative of bisphenol A with additional hydroxyl groups.
Uniqueness
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
138939-15-8 |
|---|---|
Formule moléculaire |
C21H26O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-[2-(4-cyclohexylphenyl)propan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C21H26O2/c1-21(2,18-12-13-19(22)20(23)14-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-15,22-23H,3-7H2,1-2H3 |
Clé InChI |
NBKMOQDHRVFQPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)


![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)


